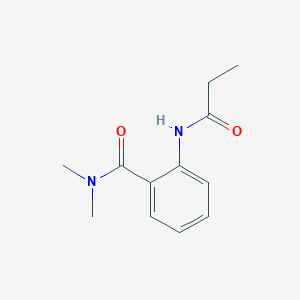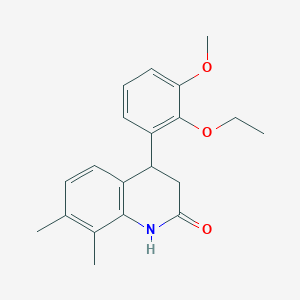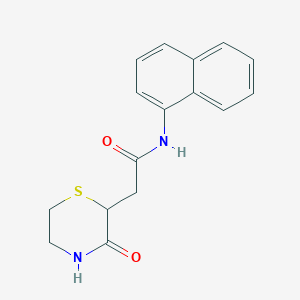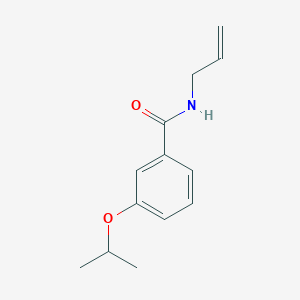![molecular formula C16H12N4O B4415578 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B4415578.png)
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole
Overview
Description
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole, also known as POMB, is a compound used in scientific research for its potential pharmacological activities. It is a heterocyclic compound that contains both benzimidazole and oxadiazole moieties. POMB has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has also been found to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV. In addition, 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and has also been found to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV. In addition, 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole in lab experiments is its potential pharmacological activities, which make it a useful tool for studying inflammation, microbial infections, and cancer. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole. One potential direction is the development of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole-based drugs for the treatment of inflammation, microbial infections, and cancer. Another direction is the study of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole's mechanism of action and potential side effects. Further studies are also needed to determine the optimal dosage and administration of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole for therapeutic use.
Scientific Research Applications
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole has been studied for its potential pharmacological activities, including its anti-inflammatory, antimicrobial, and anticancer effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and has exhibited potent antimicrobial activity against various bacterial strains. In addition, 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
2-(benzimidazol-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-2-6-12(7-3-1)16-19-18-15(21-16)10-20-11-17-13-8-4-5-9-14(13)20/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCQCCOZABFRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4415503.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4415508.png)

![4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B4415527.png)
![N-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4415534.png)
![1-(4-chlorophenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4415536.png)


![N-[3-(methylthio)propyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine](/img/structure/B4415560.png)

![2-{4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4415569.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4415579.png)
![2-(2-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4415586.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4415593.png)